molecular formula C9H13NO2 B8646231 5-(Morpholin-4-yl)pent-3-yn-2-one CAS No. 863672-29-1

5-(Morpholin-4-yl)pent-3-yn-2-one

Cat. No. B8646231
M. Wt: 167.20 g/mol
InChI Key: NNINYAQXYABNGY-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

To a cooled (−40° C., CH3CN/CO2) solution of 4-(2-propyn-1-yl)morpholine (2.2 g, 17.58 mmol) in THF (5 mL) was added dropwise via. syringe under N2 a solution of 2 M isopropylmagnesium chloride in THF (10 mL, 20.00 mmol). The reaction was stirred for 1 hr then a solution of N-methoxy-N-methylacetamide (2.2 mL, 20.69 mmol) in THF (5 mL) was added in one portion. The reaction was stirred for 2 hr (allowed to slowly warm to RT), quenched with aq. NH4Cl, extracted with EtOAc, washed with brine, dried (Na2SO4), filtered and evaoprated to dryness under vacuum. The remaining was purified by silica gel chromatography (Analogix, SF25-60 g, 0 to 80% EtOAc in hexanes). The pure fractions were combined and evaporated to dryness to give the product 5-(4-morpholinyl)-3-pentyn-2-one (2.09 g, 12.50 mmol, 71.1% yield) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 3.62-3.57 (m, 4H), 3.56 (s, 2H), 2.49-2.43 (m, 4H), 2.34 (s, 3H). MS (ES)+m/e 168.0 [M+H]+.
Name
CH3CN CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC#N.C(=O)=O.[CH2:7]([N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[C:8]#[CH:9].C([Mg]Cl)(C)C.CON(C)[C:24](=[O:26])[CH3:25]>C1COCC1>[N:10]1([CH2:7][C:8]#[C:9][C:24](=[O:26])[CH3:25])[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1 |f:0.1|

Inputs

Step One
Name
CH3CN CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.C(=O)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C#C)N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
CON(C(C)=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise via
STIRRING
Type
STIRRING
Details
The reaction was stirred for 2 hr (
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The remaining was purified by silica gel chromatography (Analogix
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCOCC1)CC#CC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.5 mmol
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 71.1%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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